N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 313237-86-4
VCID: VC5164708
InChI: InChI=1S/C15H10ClN3O2S/c16-12-3-1-2-4-13(12)17-15-18-14(9-22-15)10-5-7-11(8-6-10)19(20)21/h1-9H,(H,17,18)
SMILES: C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Molecular Formula: C15H10ClN3O2S
Molecular Weight: 331.77

N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

CAS No.: 313237-86-4

Cat. No.: VC5164708

Molecular Formula: C15H10ClN3O2S

Molecular Weight: 331.77

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine - 313237-86-4

Specification

CAS No. 313237-86-4
Molecular Formula C15H10ClN3O2S
Molecular Weight 331.77
IUPAC Name N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C15H10ClN3O2S/c16-12-3-1-2-4-13(12)17-15-18-14(9-22-15)10-5-7-11(8-6-10)19(20)21/h1-9H,(H,17,18)
Standard InChI Key PYBINZUCRRSMAR-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a thiazole core with two aromatic substituents:

  • 2-Chlorophenyl group: Introduces electron-withdrawing effects due to the chlorine atom, enhancing electrophilic reactivity.

  • 4-Nitrophenyl group: The nitro group (-NO₂) further amplifies electron deficiency, potentially influencing intermolecular interactions and stability.

The thiazole ring itself contributes to conjugation, enabling π-π stacking interactions with biological targets. Computational modeling suggests that the chloro and nitro groups create a polarized electron distribution, which may facilitate binding to enzymes or receptors.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₀ClN₃O₂S
Molecular Weight331.77 g/mol
IUPAC NameN-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
SMILESClc1ccccc1Nc2nc(cs2)c3ccc(cc3)N+[O-]
SolubilityNot available

Synthesis and Optimization

General Synthetic Route

The synthesis of N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine likely follows a two-step protocol common to thiazole derivatives :

  • Thiazole Ring Formation: Cyclization of thiourea with α-haloketones (e.g., 2-bromo-4-nitroacetophenone) under basic conditions.

  • Aromatic Substitution: Reaction of the thiazole intermediate with 2-chloroaniline in a polar aprotic solvent (e.g., DMF) using potassium carbonate as a base .

Representative Reaction Conditions :

  • Reagents: 2-Chloroaniline (1 equiv), 4-(4-nitrophenyl)thiazol-2-amine (1 equiv), K₂CO₃ (1 equiv)

  • Solvent: DMF, reflux at 110°C for 5–7 hours

  • Yield: ~90% (estimated based on analogous reactions)

Industrial-Scale Considerations

For large-scale production, continuous flow reactors could enhance yield and reduce reaction time. Purification typically involves recrystallization from ethanol or chromatography.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Thiazole derivatives exhibit broad-spectrum antimicrobial activity. The nitro group facilitates penetration through microbial membranes, while the chloro group may disrupt bacterial efflux pumps . Preliminary data on analogs suggest MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Hypothesized Biological Activities

ActivityProposed MechanismComparative Efficacy (vs. Analogs)
AnticancerTubulin inhibition, apoptosisPotentially higher than methoxy variant
AntimicrobialCell wall disruptionSimilar to methyl-substituted analog
Anti-inflammatoryCOX-2 inhibitionNot yet assessed

Comparative Analysis with Related Compounds

Substituent Effects on Bioactivity

  • Chloro vs. Methoxy (CAS 312915-05-2): The chloro group’s electronegativity may improve target binding but reduce solubility compared to the methoxy analog.

  • Chloro vs. Methyl (CAS 8006-4558): Methyl groups enhance lipophilicity, whereas chloro groups prioritize electronic effects, potentially altering metabolic stability .

Table 3: Structural and Functional Comparisons

CompoundSubstituent (R)Molecular WeightNotable Activity
Target Compound2-Cl331.77Hypothesized tubulin inhibition
N-(2-Methoxyphenyl)2-OCH₃327.36IC₅₀ = 0.36–0.86 μM (cancer)
N-(2-Methylphenyl)2-CH₃311.36Moderate antimicrobial

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with tubulin and microbial targets using X-ray crystallography.

  • Solubility Enhancement: Modify substituents to improve bioavailability without compromising activity.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

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